2-(Chloromethyl)-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a naphthyridine ring substituted with a chloromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,5-naphthyridine typically involves the chloromethylation of 1,5-naphthyridine. One common method includes the reaction of 1,5-naphthyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(Chloromethyl)-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,5-naphthyridine involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, making the compound useful in the development of anticancer and antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4(3H)-quinazolinone: Another heterocyclic compound with a chloromethyl group, used in anticancer research.
2-(Chloromethyl)-benzoyloxy)benzoic acid: A derivative of salicylic acid with anti-inflammatory properties.
Uniqueness
2-(Chloromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other chloromethyl-substituted compounds
Properties
IUPAC Name |
2-(chloromethyl)-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKRHMYXLCSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.